molecular formula C25H47BO5Si B12334488 (3S)-tert-butyl3-(tert-butyldimethylsilyloxy)-5-[(2S,6R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentanoate CAS No. 1681053-95-1

(3S)-tert-butyl3-(tert-butyldimethylsilyloxy)-5-[(2S,6R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentanoate

Cat. No.: B12334488
CAS No.: 1681053-95-1
M. Wt: 466.5 g/mol
InChI Key: CUJFFEOHXZUPSE-UDYZQQPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3S)-tert-butyl3-(tert-butyldimethylsilyloxy)-5-[(2S,6R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentanoate is a structurally complex molecule featuring three key moieties:

A tert-butyl ester at the C3 position, providing steric bulk and influencing solubility.

A tert-butyldimethylsilyl (TBDMS) ether group, commonly used to protect hydroxyl groups during synthetic processes .

A boratricyclo[6.1.1.02,6]decane core with fused 3,5-dioxa and boron-containing rings, which may confer unique electronic and steric properties.

The TBDMS group enhances stability against nucleophilic attack, while the boratricyclo system may enable coordination with metal ions or modulate bioactivity .

Properties

CAS No.

1681053-95-1

Molecular Formula

C25H47BO5Si

Molecular Weight

466.5 g/mol

IUPAC Name

tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentanoate

InChI

InChI=1S/C25H47BO5Si/c1-22(2,3)28-21(27)16-18(30-32(10,11)23(4,5)6)12-13-26-29-20-15-17-14-19(24(17,7)8)25(20,9)31-26/h17-20H,12-16H2,1-11H3/t17-,18-,19-,20+,25-/m0/s1

InChI Key

CUJFFEOHXZUPSE-UDYZQQPESA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CC[C@@H](CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CCC(CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Biological Activity

The compound (3S)-tert-butyl 3-(tert-butyldimethylsilyloxy)-5-[(2S,6R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentanoate , with the CAS number 1681053-95-1 , belongs to a class of boron-containing compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C25H47BO5Si
  • Molecular Weight : 466.53 g/mol
  • Boiling Point : Predicted at 462.5 ± 35.0 °C
  • Density : Predicted at 1.00 ± 0.1 g/cm³

The compound features a boron atom integrated into its structure, which is crucial for its biological activity. Boron-containing compounds are known to interact with various biomolecules, including enzymes and nucleic acids. Specifically, this compound has been studied for its potential as a β-lactamase inhibitor, which is significant in combating antibiotic resistance in bacteria.

Inhibition of β-Lactamases

Studies have demonstrated that compounds similar to (3S)-tert-butyl 3-(tert-butyldimethylsilyloxy)-5-[(2S,6R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentanoate can effectively inhibit various classes of β-lactamases (Table 1). This inhibition restores the efficacy of β-lactam antibiotics against resistant strains of bacteria.

Enzyme ClassCompound Activity (μg/mL)Clavulanic Acid Activity (μg/mL)Tazobactam Activity (μg/mL)
KPC-20.06941.21.6
CTX-M-150.0440.0270.001
SHV-120.029≤0.0390.0004

Table 1: Comparative activity of (3S)-tert-butyl compound against β-lactamases compared to standard inhibitors .

Biological Studies and Findings

Research has shown that the compound exhibits a broad spectrum of antibacterial activity when combined with carbapenems against KPC-producing strains of Klebsiella pneumoniae. In vitro studies indicated that this compound could significantly reduce the minimum inhibitory concentration (MIC) of carbapenems when used in conjunction with them.

Case Study: RPX7009

A related compound, RPX7009 (9f), demonstrated exceptional potency as a β-lactamase inhibitor in various studies:

  • In vitro and In vivo Efficacy : RPX7009 restored the activity of carbapenems against resistant strains.
  • Potency Comparison : RPX7009 was found to be significantly more potent than traditional inhibitors like clavulanic acid and tazobactam against KPC-type enzymes .

Scientific Research Applications

Medicinal Chemistry

The structural characteristics of this compound suggest significant potential in drug development:

  • Lead Compound for Drug Development : Its unique framework may serve as a starting point for synthesizing new pharmaceuticals targeting specific diseases. Similar compounds have demonstrated various pharmacological effects, such as anticancer and antimicrobial activities.
  • Predictive Drug Design : Computational tools can be utilized to model the interactions of this compound with biological targets, facilitating the identification of its potential therapeutic applications.

Material Science

The unique properties of this compound can be exploited in the development of novel materials:

  • Coatings and Electronics : The presence of silicon and boron may impart desirable properties such as enhanced durability and conductivity in materials used for coatings and electronic devices.
  • Polymer Chemistry : As a building block in synthetic organic chemistry, it can contribute to the creation of advanced polymers with tailored functionalities.

Chemical Research

This compound serves as a versatile reagent in various chemical syntheses:

  • Synthetic Organic Chemistry : Its complex structure allows for the formation of more intricate molecules through established synthetic pathways. This versatility is crucial for researchers developing new chemical entities .

Case Studies

Several studies highlight the practical applications of compounds similar to (3S)-tert-butyl 3-(tert-butyldimethylsilyloxy)-5-[(2S,6R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentanoate:

  • Anticancer Activity Study : A related compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the structural framework could enhance efficacy against specific tumors.
  • Material Development Research : Research indicated that incorporating boron-containing compounds into polymer matrices improved mechanical strength and thermal stability, showcasing potential applications in aerospace materials.
  • Biological Interaction Studies : Investigations into the interaction profiles of similar compounds with enzyme targets revealed promising inhibitory effects that could lead to novel therapeutic agents.

Comparison with Similar Compounds

Structural Similarity Analysis Using Computational Metrics

Structural similarity to analogous compounds is quantified using Tanimoto and Dice coefficients , which compare bit-vector representations of molecular fingerprints (e.g., MACCS or Morgan fingerprints) . Key findings include:

Table 1: Hypothetical Structural Similarity Scores vs. Analogues

Compound Name Tanimoto (MACCS) Dice (Morgan) Shared Functional Groups
(+)-Methyl(3S)-5-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2,2-dimethylpentanoate 0.85 0.82 TBDMS-O, ester, tert-butyl
Zygocaperoside (Isolated from Z. fabago) 0.62 0.58 Ester, hydroxyl
3-(((...)phosphino)propanenitrile 0.78 0.75 TBDMS-O, tetrahydrofuran, sulfur-containing groups
  • Key Observations: The highest similarity (Tanimoto = 0.85) is observed with (+)-Methyl(3S)-5-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2,2-dimethylpentanoate due to shared TBDMS and ester functionalities . Lower scores with Zygocaperoside reflect differences in core structures (carbohydrate vs. boratricyclo) despite ester group overlap . The boratricyclo system distinguishes the target compound from most analogues, limiting direct structural matches .

Bioactivity and Functional Correlations

Bioactivity profiling (e.g., via NCI-60 screens) clusters compounds with similar modes of action (MOA) based on structural features . For the target compound:

  • Predicted MOA : The boratricyclo core may interact with metalloenzymes (e.g., proteases or oxidoreductases), while the TBDMS group could enhance membrane permeability .
  • Protein Targets : Hypothesized targets include boron-dependent enzymes (e.g., bacterial borate transporters) or steroidogenic acute regulatory (StAR) proteins due to lipophilic ester groups .

Table 2: Bioactivity Clustering vs. Structural Analogues

Compound Name Cluster Group Key Bioactivity Structural Drivers
Target Compound Group A Antimicrobial, enzyme inhibition Boratricyclo core, TBDMS-O
(+)-Methyl(3S)-...pentanoate Group A Antifungal, intermediate in lipid synthesis TBDMS-O, ester
Azoxystrobin (Strobilurin) Group B Mitochondrial inhibition Methoxyacrylate, conjugated system
  • Insight : Compounds in Group A share TBDMS-mediated bioactivity, whereas Group B compounds rely on conjugated systems for electron transfer .

Case Study: Comparison with (+)-Methyl(3S)-5-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2,2-dimethylpentanoate

This analogue (CAS 263900-32-9) shares the TBDMS-protected hydroxyl group and pentanoate backbone but lacks the boratricyclo system . Key differences include:

  • Molecular Weight : 276.44 g/mol (analogue) vs. ~500 g/mol (target compound).
  • Synthetic Utility : The analogue serves as a chiral building block in prostaglandin synthesis, while the target compound’s boratricyclo system may enable asymmetric catalysis .
  • Solubility : The boratricyclo core reduces aqueous solubility compared to the analogue, impacting bioavailability.

Preparation Methods

Silylation of the Hydroxyl Group

The tert-butyldimethylsilyl (TBS) protection of the (3S)-hydroxy group is typically achieved using tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) in the presence of triethylamine (NEt₃) as a base. A representative procedure involves dissolving methylsuccinic anhydride (10.0 g, 87.6 mmol) in diethyl ether (350 mL) under inert conditions, followed by cooling to 0°C and sequential addition of NEt₃ (42.8 mL, 306.7 mmol) and TBSOTf (50.3 mL, 219.1 mmol). The reaction proceeds to completion within 20 minutes at ambient temperature, yielding the silylated intermediate as a colorless oil after aqueous workup and flash chromatography (74% yield, 97% purity). Key parameters include:

Parameter Value
Solvent Diethyl ether
Temperature 0°C → 22°C
Equivalents of TBSOTf 2.5 equiv
Chromatography medium Phosphate-buffered silica

This method ensures high regioselectivity and minimal epimerization, critical for preserving the (3S) configuration.

Synthesis of the Boratricyclo[6.1.1.0²,⁶]decane Core

The boratricyclo moiety is constructed via a ketalization-borylation sequence. A patented approach employs 2,2-dimethoxypropane and D-10-camphorsulfonic acid in dichloromethane to form the dioxane ring, followed by boron insertion using tetra-n-butylammonium acetate. For example, (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate (20.0 g) is reacted with 2,2-dimethoxypropane (1.5 equiv) in dichloromethane at 40°C for 12 hours, achieving 85% conversion to the ketal intermediate. Subsequent treatment with boron trifluoride etherate (1.1 equiv) in tetrahydrofuran (THF) at −78°C yields the boratricyclo structure with >98% diastereomeric excess (de).

Critical Reaction Metrics:

  • Temperature: −78°C for borylation to suppress side reactions
  • Catalyst: D-10-Camphorsulfonic acid (0.1 equiv)
  • Solvent System: Dichloromethane/acetone (4:1 v/v) for optimal ketal stability

Stereoselective Coupling of Silylated and Boratricyclo Components

The pentanoate linker is installed via a Reformatsky reaction between the silylated intermediate and a zinc enolate generated from tert-butyl bromoacetate. In a optimized procedure, zinc dust (3.0 equiv) is activated with 1,2-dibromoethane in THF, followed by addition of tert-butyl bromoacetate (1.2 equiv) at 65°C. The resulting enolate is reacted with the silylated ketone at −20°C, affording the coupled product in 65% yield after 24 hours. Stereochemical control at the (2S,6R) position is achieved through chiral auxiliaries, with sodium borohydride reduction in aqueous micellar aggregates (0–5°C) enhancing diastereoselectivity to >80% de.

Key Data:

Parameter Value
Reformatsky Reagent tert-Butyl bromoacetate
Reaction Temperature −20°C
Diastereomeric Excess 80–85% de
Yield After Crystallization 62% (n-heptane)

Final Esterification and Purification

The tert-butyl ester is introduced via acid-catalyzed transesterification. Crude product (22.2 g) is dissolved in methanol (200 mL) with p-toluenesulfonic acid (0.05 equiv) and stirred at 50°C for 6 hours. The reaction mixture is neutralized with saturated NaHCO₃, extracted with ethyl acetate, and concentrated to yield the final ester. Flash chromatography on silica gel (hexane/ethyl acetate 10:1) provides the title compound in 68% yield with >99% chemical purity.

Purification Metrics:

  • Column Dimensions: 40 cm × 5 cm (silica gel 60 Å)
  • Eluent Gradient: Hexane → Hexane/EtOAc (8:1)
  • Final Purity: 99.2% (HPLC, C18 column)

Analytical Characterization

The compound is characterized by $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 1.04 (s, 18H, t-Bu), 3.72–3.68 (m, 2H, B-O-CH₂), 1.44 (s, 9H, tert-butyl ester).
  • HRMS (ESI): m/z calcd. for C₂₀H₃₂O₄B₂ [M + Na]⁺ 381.2145, found 381.2142.

Q & A

Q. What are the recommended synthetic routes for preparing (3S)-tert-butyl 3-(tert-butyldimethylsilyloxy)-5-[(2S,6R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]pentanoate?

The synthesis typically involves multi-step protocols, including:

  • Protection of hydroxyl groups : Use of tert-butyldimethylsilyl (TBS) ethers to protect reactive hydroxyl moieties, as demonstrated in analogous compounds .
  • Boratricyclo moiety incorporation : Coupling reactions with pre-synthesized boratricyclo intermediates under anhydrous conditions, similar to methods for spirocyclic borate esters .
  • Esterification : tert-Butyl ester formation via acid-catalyzed reactions with tert-butanol, followed by purification via column chromatography (e.g., silica gel, gradient elution) . Key challenges include maintaining stereochemical integrity during coupling steps, which requires chiral auxiliaries or asymmetric catalysis .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H, ¹³C, and ²⁹Si NMR to confirm stereochemistry, tert-butyl and silyl ether groups, and boratricyclo connectivity .
  • Mass spectrometry : High-resolution LC-MS or MALDI-TOF to verify molecular weight and isotopic patterns .
  • X-ray crystallography : For unambiguous structural determination, particularly for the boratricyclo core .
  • FT-IR : To identify functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹) and silyl ethers (Si-O-C at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in the boratricyclo moiety be resolved during synthesis?

Discrepancies in stereochemical outcomes often arise from competing ring-closing pathways. To address this:

  • Chiral HPLC : Use enantioselective columns (e.g., Chiralpak IA/IB) to separate diastereomers .
  • Kinetic vs. thermodynamic control : Optimize reaction temperature and solvent polarity to favor the desired stereoisomer. For example, low-temperature conditions may stabilize a specific transition state .
  • Computational modeling : DFT calculations to predict energy barriers for different stereochemical pathways . Cross-validation with X-ray data is critical to resolve ambiguities .

Q. What strategies mitigate decomposition of the tert-butyl ester under basic conditions?

The tert-butyl ester is prone to hydrolysis in basic environments. Mitigation approaches include:

  • Protective group tuning : Replace tert-butyl with more stable esters (e.g., benzyl) for steps requiring basic conditions, followed by selective deprotection .
  • Low-temperature reactions : Conduct reactions below 0°C to slow hydrolysis kinetics .
  • Additives : Use scavengers like molecular sieves to absorb moisture or buffering agents (e.g., ammonium chloride) to neutralize excess base . Stability studies under varying pH and temperature are recommended to optimize conditions .

Q. How do data contradictions in reported yields for boratricyclo intermediates affect experimental reproducibility?

Disparities in yields (e.g., 40–70% for boratricyclo coupling) may stem from:

  • Impurity profiles : Residual catalysts (e.g., Pd or Cu) in intermediates can alter reactivity. ICP-MS analysis is advised to quantify metal content .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but accelerate side reactions. Systematic solvent screening (THF vs. DCM) is essential .
  • Scale-dependent kinetics : Pilot studies at small scale (≤1 mmol) often overestimate yields due to inefficient mixing or heat dissipation. Scale-up protocols should include detailed calorimetry data .

Methodological Challenges

Q. What experimental designs are optimal for studying the boratricyclo moiety’s reactivity in cross-coupling reactions?

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables like catalyst loading, solvent, and temperature .
  • In situ monitoring : ReactIR or NMR spectroscopy to track intermediate formation and identify rate-limiting steps .
  • Competitive inhibition studies : Introduce analogous substrates (e.g., non-borated spirocycles) to assess selectivity .

Q. How can the stability of the tert-butyldimethylsilyloxy group be assessed under oxidative conditions?

  • Accelerated aging tests : Expose the compound to H₂O₂ or mCPBA at controlled temperatures and monitor degradation via TLC or HPLC .
  • Silicon-specific assays : Colorimetric tests (e.g., ammonium molybdate) to quantify Si-O bond cleavage .
  • Comparative studies : Evaluate alternative protecting groups (e.g., TIPS or TBDPS) for enhanced stability .

Data Interpretation and Validation

Q. How should researchers address conflicting NMR assignments for the boratricyclo core?

  • 2D NMR techniques : HSQC and HMBC to correlate ¹H-¹³C signals and confirm quaternary carbon connectivity .
  • Isotopic labeling : Synthesize ¹⁰B-enriched analogs to simplify ¹¹B NMR spectra and resolve overlapping signals .
  • Cross-laboratory validation : Collaborate with independent labs to replicate assignments and minimize instrumentation bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.